Thalidomide-O-C5-NH2
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Overview
Description
Thalidomide-O-C5-NH2 is a synthesized compound that incorporates a thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in scientific research for its ability to recruit cereblon, a protein involved in the ubiquitin-proteasome system, to selectively degrade target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-C5-NH2 involves the conjugation of a thalidomide-based cereblon ligand with a linker. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. the general process involves:
Formation of the cereblon ligand: This step involves the synthesis of the thalidomide-based cereblon ligand.
Linker attachment: The cereblon ligand is then conjugated with a linker to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not widely published. the process likely involves large-scale synthesis using similar steps as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-C5-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Thalidomide-O-C5-NH2 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Thalidomide-O-C5-NH2 involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding recruits target proteins to the ubiquitin-proteasome system, leading to their selective degradation . The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3 .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-NH-C5-NH2: Another PROTAC compound with a similar cereblon ligand and linker.
Thalidomide-O-C5-NH2 hydrochloride: A hydrochloride salt form of this compound with improved solubility and stability.
Uniqueness
This compound is unique due to its specific linker and cereblon ligand combination, which allows for selective degradation of target proteins. This makes it a valuable tool in PROTAC technology and targeted protein degradation research .
Properties
Molecular Formula |
C18H21N3O5 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-(5-aminopentoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H21N3O5/c19-9-2-1-3-10-26-13-6-4-5-11-15(13)18(25)21(17(11)24)12-7-8-14(22)20-16(12)23/h4-6,12H,1-3,7-10,19H2,(H,20,22,23) |
InChI Key |
XTDVDUSWFFNLSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCN |
Origin of Product |
United States |
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